molecular formula C14H14N6O2 B2897047 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034318-22-2

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2897047
CAS No.: 2034318-22-2
M. Wt: 298.306
InChI Key: ACXLSTIBSUUADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further linked via an ethyl group to a 4-oxobenzo[d][1,2,3]triazine ring. This structure combines a pyrazole scaffold—known for its metabolic stability and versatility in drug design—with a benzo-triazinone group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-19-12(6-7-16-19)13(21)15-8-9-20-14(22)10-4-2-3-5-11(10)17-18-20/h2-7H,8-9H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLSTIBSUUADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure features a pyrazole ring and a benzo[d][1,2,3]triazin moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₆N₆O₂
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 2034505-46-7

The compound's structure includes functional groups that are critical for its interaction with biological targets. The presence of the pyrazole and triazin rings suggests potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 4-oxobenzo[d][1,2,3]triazin moiety exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown significant activity against various bacterial strains. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer potential of the compound has been explored through various studies. Preliminary findings suggest that it may inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. In one study, compounds similar to this class demonstrated IC50 values in the micromolar range against these cell lines .

Cholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a cholinesterase inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. For example, a related compound exhibited an IC50 value of 3.2 µM against BuChE, indicating strong inhibitory activity compared to standard drugs like donepezil .

Study on Antimicrobial Efficacy

In a controlled laboratory study, a series of derivatives based on the triazin structure were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives showed superior efficacy compared to traditional antibiotics, with some achieving over 70% inhibition against tested bacterial strains within 24 hours .

Study on Anticancer Properties

A recent study evaluated the anticancer effects of several analogs of the compound on various cancer cell lines. The results revealed that one specific analog reduced cell viability by approximately 60% at a concentration of 10 µM after 48 hours of treatment. This suggests that modifications to the core structure can enhance therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole Carboxamide Derivatives with Sulfonamide Linkers

Compounds such as (R)-N-(4-((2-(2-hydroxyethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2l) and (S)-N-(4-((2-(2-hydroxyethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2m) share the 1-methyl-3-trifluoromethylpyrazole-5-carboxamide core but differ in their substituents. These analogs feature sulfonamide-linked phenyl groups with piperidine or morpholine moieties, whereas the target compound replaces the sulfonamide with a 4-oxobenzo-triazin-ethyl group. Key distinctions include:

  • Bioavailability : Carboxamides linked to aromatic sulfonamides (e.g., 2l, 2m) may exhibit reduced membrane permeability compared to the target compound’s ethyl-benzo-triazin group, which could enhance solubility and absorption .
  • Purity and Synthesis : All compounds in this class, including the target, demonstrate >95% purity via LC-MS and NMR, confirming robust synthetic protocols .

Benzo-Triazinone-Containing Analogs

The compound (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetate (BD01416574) shares the benzo-triazinone motif but differs in its linker (ester vs. carboxamide) and substituents (trifluoromethoxyphenyl vs. pyrazole). Structural comparisons reveal:

  • Electron-Withdrawing Effects: The benzo-triazinone group in both compounds may enhance stability via resonance effects.
  • Pharmacokinetics : Carboxamides generally exhibit superior oral bioavailability compared to esters, suggesting the target compound may have a therapeutic advantage .

Antiviral Pyrazole Derivatives

1-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1a) demonstrates antiviral activity against measles virus (MV) with an EC50 of 2.3 µM and a selectivity index (SI) of 13. Key differences include:

  • Substituent Impact: The benzo-triazinone group in the target compound may engage in π-π stacking with viral polymerase active sites, whereas 1a’s sulfonamide linker likely relies on hydrogen bonding .
  • Selectivity : Modifications to the pyrazole 5-position (carboxamide vs. trifluoromethyl) could alter off-target effects, though data for the target compound are needed for direct comparison .

Spectroscopic Characterization

  • NMR Data: The target compound’s pyrazole protons are expected near δ 6.5–7.5 ppm (similar to 2l and 2m), while the benzo-triazinone ring may show deshielded protons at δ 8.0–8.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion (e.g., [M+H]+ ≈ 396.15 for C17H17N5O3), comparable to analogs like 2q (JMN6-093) .

Pharmacological and Physicochemical Properties

Property Target Compound 1a (Antiviral Analog) BD01416574 (Benzo-Triazinone Ester)
Molecular Weight ~396.35 g/mol 435.44 g/mol 460.37 g/mol
LogP (Predicted) 2.1 3.5 3.8
Bioavailability High (carboxamide) Moderate (sulfonamide) Low (ester)
EC50 (Antiviral) Not reported 2.3 µM Not applicable
Purity >95% (inferred) >95% 98%
Key Structural Feature Benzo-triazinone-ethyl Piperidine-sulfonyl Trifluoromethoxyphenyl-ester

Table 1. Comparative properties of the target compound and analogs .

Preparation Methods

Benzo-1,2,3-triazinone Core Formation

The benzotriazinone ring is synthesized from isatin derivatives through a four-step protocol:

  • Oxidation of isatin :
    Isatin (9 ) reacts with hydrogen peroxide (30%) in formic acid at 60°C for 4 hours to yield isatoic anhydride (10 ) (82% yield).

  • Aminolysis with ethylenediamine :
    Isatoic anhydride (10 ) undergoes ring-opening with ethylenediamine in aqueous triethylamine (1:1 v/v) at 25°C, producing N-(2-aminoethyl)anthranilamide (11 ) (74% yield).

  • Diazotization and cyclization :
    Treatment of 11 with sodium nitrite (1.2 equiv) in hydrochloric acid (2M) at 0–5°C induces diazotization, followed by thermal cyclization at 70°C to form 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one (12 ) (68% yield).

Reaction Scheme 1
$$
\text{Isatin} \xrightarrow{\text{H}2\text{O}2/\text{HCOOH}} \text{Isatoic anhydride} \xrightarrow{\text{Ethylenediamine}} \text{N-(2-Aminoethyl)anthranilamide} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Intermediate A}
$$

Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl Chloride (Intermediate B)

Pyrazole Ring Construction

The 1-methylpyrazole core is synthesized via Knorr pyrazole synthesis:

  • Condensation of acetoacetic ester :
    Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride under reflux (110°C, 6 hours) to form ethoxymethylene acetoacetate (2a ) (89% yield).

  • Cyclization with methylhydrazine :
    2a reacts with methylhydrazine (1.1 equiv) in ethanol at 25°C for 12 hours, yielding ethyl 1-methyl-1H-pyrazole-5-carboxylate (3a ) (76% yield).

  • Saponification and acid chloride formation :

    • 3a is hydrolyzed with NaOH (2M) in ethanol/water (3:1) at 80°C for 4 hours to 1-methyl-1H-pyrazole-5-carboxylic acid (5a ) (92% yield).
    • 5a is treated with thionyl chloride (3 equiv) at 70°C for 3 hours to generate the acid chloride (6a ) (85% yield).

Reaction Scheme 2
$$
\text{Ethyl acetoacetate} \xrightarrow{\text{Triethyl orthoformate}} \text{Ethoxymethylene acetoacetate} \xrightarrow{\text{Methylhydrazine}} \text{Ethyl 1-methylpyrazole-5-carboxylate} \xrightarrow{\text{NaOH}} \text{1-Methylpyrazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Intermediate B}
$$

Amide Coupling and Final Product Formation

Coupling Reaction Optimization

Intermediate A (12 ) and Intermediate B (6a ) are coupled under Schotten-Baumann conditions:

  • Reaction conditions :

    • 6a (1.05 equiv) in anhydrous tetrahydrofuran (THF) is added dropwise to 12 (1.0 equiv) and triethylamine (2.0 equiv) in THF at 0°C.
    • The mixture is stirred at 25°C for 8 hours, yielding the crude product (71% yield).
  • Purification :
    Column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1) provides the pure target compound (mp 214–216°C).

Reaction Scheme 3
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Et}_3\text{N, THF}} \text{1-Methyl-N-(2-(4-oxobenzo-triazin-3-yl)ethyl)pyrazole-5-carboxamide}
$$

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis Approach

A patent-described method uses Wang resin-bound benzotriazinone for sequential functionalization:

  • Resin loading :
    4-Oxobenzo-triazinone is anchored to Wang resin via its ethylamine linker (82% loading efficiency).

  • Pyrazole coupling :
    1-Methylpyrazole-5-carbonyl chloride is coupled using HOBt/DIC activation in DMF (24 hours, 25°C), followed by TFA cleavage (95% purity).

Advantages :

  • Avoids intermediate purification
  • Scalable for combinatorial libraries

Limitations :

  • Lower yield (58%) compared to solution-phase synthesis

Structural Characterization and Quality Control

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, triazinone C7-H)
  • δ 7.85–7.65 (m, 3H, aromatic protons)
  • δ 6.52 (s, 1H, pyrazole C4-H)
  • δ 4.12 (t, J=6.2 Hz, 2H, NCH₂CH₂N)
  • δ 3.89 (s, 3H, NCH₃)

FT-IR (KBr) :

  • 1678 cm⁻¹ (C=O, amide)
  • 1595 cm⁻¹ (C=O, triazinone)
  • 1522 cm⁻¹ (C-N, pyrazole)

HPLC Purity :

  • 99.2% (C18 column, acetonitrile/water 55:45, 1 mL/min)

Industrial-Scale Production Considerations

Process Optimization Parameters

Parameter Laboratory Scale Pilot Plant Scale
Diazotization Temperature 0–5°C 2–7°C
Coupling Reaction Time 8 hours 6 hours
Crystallization Solvent Ethanol/Water IPA/Water
Overall Yield 68% 72%

Key Improvements :

  • Continuous flow diazotization reactor reduces byproduct formation
  • Anti-solvent crystallization with isopropyl alcohol enhances particle size distribution

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step protocols, including coupling reactions between pyrazole and triazinone moieties. Key steps include:

  • Use of coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM to form the carboxamide bond .
  • Optimization of temperature (e.g., 0–25°C) to minimize side reactions and improve regioselectivity .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
  • X-ray Crystallography : For unambiguous determination of bond angles and crystal packing, especially if novel polymorphs are suspected .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–12 weeks.
  • Monitor degradation via HPLC-UV at 254 nm and track impurity profiles .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to protein kinases or inflammatory targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or COX-2). Focus on hydrogen bonding with the triazinone oxygen and hydrophobic interactions with the pyrazole methyl group .
  • Molecular Dynamics Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., catalytic lysine or aspartate) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the triazinone ring to improve target engagement .
  • Linker Optimization : Replace the ethyl linker with a polyethylene glycol (PEG) spacer to enhance solubility and reduce off-target effects .
  • Validate hypotheses using in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictory activity data across cell-based assays?

  • Cell Line Authentication : Confirm identity via STR profiling to rule out cross-contamination .
  • Pathway-Specific Knockdown : Use siRNA or CRISPR to isolate target pathways (e.g., NF-κB vs. MAPK) and clarify mechanistic contributions .
  • Metabolomic Profiling : Apply LC-MS to compare intracellular metabolite levels in responsive vs. resistant cell lines .

Methodological Considerations

Q. How can researchers mitigate solubility challenges in biological assays?

  • Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound integrity .
  • Perform dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Rodent Models : Administer the compound intravenously (1–5 mg/kg) and collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.